molecular formula C12H20O4 B101633 Diethyl cyclopentylmalonate CAS No. 18928-91-1

Diethyl cyclopentylmalonate

Cat. No. B101633
CAS RN: 18928-91-1
M. Wt: 228.28 g/mol
InChI Key: WXPOKLNJWFXXQO-UHFFFAOYSA-N
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Description

Diethyl cyclopentylmalonate is a chemical compound that is related to various diethyl alkylmalonates, which are often used as intermediates in the synthesis of biologically active compounds, including barbiturates and plasticizers. The structure of diethyl cyclopentylmalonate includes a cyclopentyl ring attached to a malonate moiety, which is a diethyl ester of malonic acid. This structure is versatile and can participate in numerous chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to diethyl cyclopentylmalonate can be achieved through various methods. For instance, diethyl α-alkynylmalonates, which are potential precursors to cyclopentylmalonate derivatives, can be synthesized by treating diethyl acetyliminomalonate with lithium acetylides . Additionally, diethyl alkyl(substituted phenyl)malonates can be synthesized through nucleophilic substitution reactions involving ironcyclopentadienyl complexes . These methods demonstrate the synthetic versatility of diethyl malonate derivatives and their potential to be transformed into cyclopentylmalonate through further chemical modifications.

Molecular Structure Analysis

The molecular structure of diethyl cyclopentylmalonate-related compounds can be complex, as seen in the synthesis of bis(2-amino-1-cyclopentenecarbodithioate)diethyltin (IV), where the geometry around the tin atom was found to be a skewed trapezoidal bipyramid . Theoretical calculations, such as Hartree–Fock level computations, can be used to study the coordination of atoms within these molecules and to define and quantify weak local interactions, such as those between the thiocarbonyl sulfur atom and tin .

Chemical Reactions Analysis

Diethyl cyclopentylmalonate and its analogs can undergo a variety of chemical reactions. For example, diethyl allylmalonate, a related compound, can participate in [4 + 2] cycloaddition reactions with cyclopentadienes to form bicyclic structures . Oxidation reactions of diethyl ω-phenylalkenylmalonates with high valent metal salts have been investigated, leading to the formation of intramolecular addition products such as cyclopropanes and tetrahydronaphthalenes . These reactions highlight the reactivity of the diethyl malonate moiety and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl cyclopentylmalonate derivatives can be influenced by the nature of the substituents attached to the malonate moiety. For instance, chlorinated diethyl bicyclo[2.2.1]hept-5-en-2-ylmethylmalonates, which are structurally related to diethyl cyclopentylmalonate, have been found to be efficient plasticizers for poly(vinyl chloride) polymers, indicating their potential application in materials science . The study of these properties is essential for understanding the behavior of these compounds in various environments and for their application in different fields, including pharmaceuticals and materials chemistry.

Scientific Research Applications

Cyclopolymerization and Polymer Production

Diethyl dipropargylmalonate, a compound closely related to diethyl cyclopentylmalonate, has been used in cyclopolymerization processes. These processes involve the formation of polymers with specific structural units. For instance, various molybdenum-based Schrock initiators have been used to cyclopolymerize diethyl dipropargylmalonate, producing polymers exclusively based on 1,2-cyclopent-1-enylenvinylene units. This method offers fine-tuning opportunities for the polymerization process by varying the imido and alkoxy ligands in the molybdenum alkylidene complexes (Anders, Nuyken, Buchmeiser, & Wurst, 2002).

Cycloaddition Reactions

Diethyl allylmalonate, another compound structurally similar to diethyl cyclopentylmalonate, has been used in cycloaddition reactions with cyclopentadienes. These reactions yield diethyl bicyclo-[2.2.1]hept-5-en-2-ylmethylmalonates, which, upon alkaline hydrolysis, produce dicarboxylic acids. Interestingly, chlorinated versions of these compounds have been found to be efficient plasticizers for poly(vinyl chloride) polymers (Mamedov, 2001).

Electro-Optical and Electrochemical Properties

The electro-optical and electrochemical properties of polymers derived from diethyl dipropargylmalonate have been extensively studied. These properties are crucial for applications in materials science, particularly in the development of new materials with specific electronic or optical characteristics. For instance, poly(diethyl dipropargylmalonate) has been characterized to have a conjugated cyclopolymer backbone system, with significant implications for its use in various applications (Gal, Lee, Lyoo, Jin, Lim, Park, & Park, 2008).

Green Solvent Applications

In the context of green chemistry, diethyl cyclopentylmalonate derivatives have been explored as alternatives to traditional solvents. Cyclopentyl methyl ether, for instance, has been reported as a greener solvent for peptide precipitation in solid-phase peptide synthesis, indicating a shift towards more environmentally friendly and sustainable chemical processes (Al Musaimi, Jad, Kumar, Collins, Basso, de la Torre, & Albericio, 2018).

Environmental and Health Studies

While not directly related to diethyl cyclopentylmalonate, studies on diethyl phthalate, a phthalate ester, provide insights into the ecological and health impacts of related compounds. Diethyl phthalate has been classified as an endocrine disruptor, leading to the development of methods for its degradation to minimize ecological risks (Zhang, Feng, Qu, Liu, Wang, & Wang, 2016).

Safety And Hazards

When handling Diethyl cyclopentylmalonate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

diethyl 2-cyclopentylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOKLNJWFXXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290213
Record name Diethyl cyclopentylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl cyclopentylmalonate

CAS RN

18928-91-1
Record name 18928-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclopentylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.6 g (0.2 mol) sodium in 80 mL absolute ethanol was added 30.4 mL (0.2 mol) diethyl malonate. After briefly stirring, 21.4 mL (0.2 mol) cyclopentyl bromide was added, and the resulting solution refluxed for 12 hrs. Most of the ethanol was then removed by rotary evaporation, and the reaction was quenched with 250 mL of water and extracted 3 ×, each with 100 mL ether. The extracts were dried over MgSO4, filtered, and concentrated. Distillation through a 6" Vigreaux at 6 mm Hg provided 32.232 g of a clear colorless oil at bp 122-125 C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RB Moffett, CA Hart, WM Hoehn - Journal of the American …, 1947 - ACS Publications
The hydrochlorides of N-methyl-L-glucosaminic acid and itsnitrile are described. 2. Laboratory details are recorded for the preparation of N-methyl-L-glucosamine hydrochloride from …
Number of citations: 13 pubs.acs.org
PL Pickard, HL Lochte - Journal of the American Chemical Society, 1947 - ACS Publications
In a continuation of the study of basic nitrogen compounds present in California petroleum, the 230-232 range has been investigated. By com-bined use of the chloroform extraction …
Number of citations: 24 pubs.acs.org
A Burger, RT Standridge, EJ Ariens - Journal of Medicinal …, 1963 - ACS Publications
… ethyl cyclopentylcyanoacetate could also be ethanolyzed easily to diethyl cyclopentylmalonate. Following these pilot studies, cyclobutanone was used in the reductive alkylation of ethyl …
Number of citations: 13 pubs.acs.org
EE Royals, AH NEAL - Journal of Organic Chemistry, 1956 - ACS Publications
Bromomethylcyclopentane, bromomethylcyclohexane, and bromomethylcycloheptane haveeach been prepared by treatment of the corresponding cycloalkylcarbinols with phosphorus …
Number of citations: 27 pubs.acs.org
M Adamczyk, J Grote, J Douglas, R Dubler… - Bioconjugate …, 1997 - ACS Publications
… Distillation afforded 66.535 g (73%) of diethyl cyclopentylmalonate (6) as a clear colorless … g, 163 mmol) was added, followed by diethyl cyclopentylmalonate (32.409 g, 142 mmol). After …
Number of citations: 8 pubs.acs.org
JB ABCEDE - 1955 - search.proquest.com
ATT IS FAS:'ODICS BASIC ESTERS OP SUBSTITUTED x-PHEHYL-AND X-CYC LO HEXY ÏjFAO P101; IC OR ACETIC ACIDS AND OP SUBSTITUTED AAOxIC ACIDS by Juanito …
Number of citations: 0 search.proquest.com
KC Nicolaou, AL Smith, SV Wendeborn… - Journal of the …, 1991 - ACS Publications
Thesynthesis of the model systems 10 and 22 of dynemicin A (2) containing the nitrogen, enediyne, and epoxide functionalities has been achieved. These models are shown toundergo …
Number of citations: 139 pubs.acs.org
RG Salomon, B Basu, S Roy… - Journal of the American …, 1991 - ACS Publications
… more with etherand the ether layers were combined, washed with brine, dried over sodium sulfate, and concentrated in vacuo to recover unreacted starting diethyl cyclopentylmalonate (…
Number of citations: 34 pubs.acs.org
S Tabassum - 2010 - core.ac.uk
The thesis presents the development and application of new enantiopure chiral carbene precursors. Two new different types of chiral carbene precursors were prepared. The first type …
Number of citations: 1 core.ac.uk
A Shafiee, M Vossoghi, F Savabi, R Vlahov… - Steroids, 1983 - Elsevier
Several esters of norethisterone (17α-ethynyl-17β-hydroxyestr-4-en-3-one) with carboxylic acids containing a cyclopropyl or cyclobutyl ring have been synthesized and the …
Number of citations: 4 www.sciencedirect.com

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